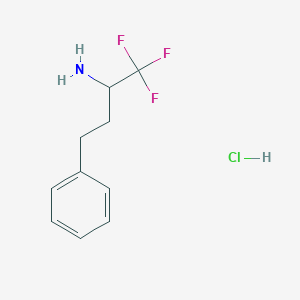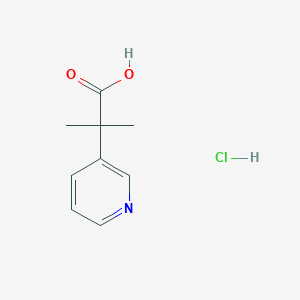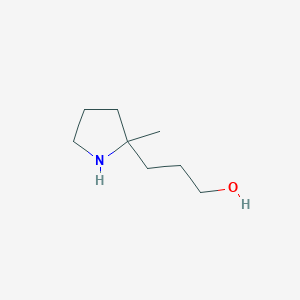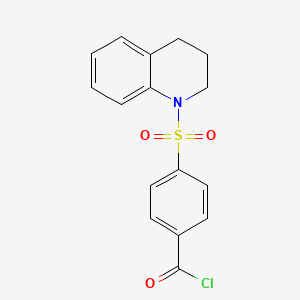![molecular formula C12H15BO2 B1433225 6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol CAS No. 1437052-32-8](/img/structure/B1433225.png)
6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol
Descripción general
Descripción
6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol, also known as AN2690, is a boron-containing small molecule that has been studied for its potential applications as an antifungal agent. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic uses.
Aplicaciones Científicas De Investigación
Spiro Compound Synthesis and Characteristics
Spiro compounds, such as 6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol, are significant in synthetic chemistry. Tsunetsugu et al. (1983) explored the synthesis of various spiro compounds, including spirocyclopentadiene and spiroindene derivatives, which share structural similarities with this compound. Their research contributes to understanding the formation mechanisms and potential applications of these compounds in synthetic pathways (Tsunetsugu et al., 1983).
The work of Liu et al. (2013) on Pestalotiopsis fici highlights the significance of spiroketal structures in natural products, emphasizing the diversity and complexity of these compounds. This research can be linked to understanding the role of spiro structures, similar to this compound, in biological systems (Liu et al., 2013).
Research by Gataullin et al. (2001) on the oxidation of specific acetamides and carbamates led to the formation of spiro[4H-3,1-benzoxazine-4,1'-cyclopentanes], demonstrating the chemical versatility and reactivity of spiro compounds, which is relevant for understanding similar structures like this compound (Gataullin et al., 2001).
Potential Applications in Material Science
Jing and Hillmyer (2008) described the synthesis of a novel bifunctional monomer derived from lactide, which was used to toughen polylactide. This research demonstrates the potential application of spiro compounds in enhancing the properties of materials, which could be applicable to this compound (Jing & Hillmyer, 2008).
The synthesis of novel spiro-fluorenes by Zhang et al. (2009) for liquid crystalline monodisperse conjugated oligomers points to the use of spiro compounds in the creation of materials with unique optical and thermal properties. This suggests possible applications for compounds like this compound in advanced material science (Zhang et al., 2009).
Propiedades
IUPAC Name |
1-hydroxy-6-methylspiro[2,1-benzoxaborole-3,1'-cyclopentane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO2/c1-9-4-5-10-11(8-9)13(14)15-12(10)6-2-3-7-12/h4-5,8,14H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTAZHNMTZHOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)C)C3(O1)CCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one](/img/structure/B1433143.png)

![4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride](/img/structure/B1433147.png)
![[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1433148.png)



![3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1433153.png)
![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)
![N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine](/img/structure/B1433160.png)


![{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433164.png)